
Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly reactive and useful in various chemical transformations.
Méthodes De Préparation
The synthesis of Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate typically involves the reaction of tert-butoxycarbonyl-protected amino acids with trifluoroborate salts. The reaction conditions often include the use of coupling reagents and bases to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other functional groups using appropriate reagents.
Cross-Coupling Reactions: This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or heteroaryl halides in the presence of palladium catalysts to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate has several scientific research applications:
Chemistry: It is widely used in organic synthesis for the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism by which Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate exerts its effects involves the activation of the trifluoroborate group. This activation facilitates the formation of carbon-carbon bonds in cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Potassium (1-(tert-butoxycarbonyl)-6-(methoxycarbonyl)-1H-indol-2-yl)trifluoroborate can be compared with other similar compounds, such as:
- Potassium (S)-((tert-butoxycarbonyl(1-methoxy-1-oxopropan-2-yl)amino)methyl)trifluoroborate
- Potassium (S)-((tert-butoxycarbonyl(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)methyl)trifluoroborate
These compounds share similar structural features and reactivity but may differ in their specific applications and reaction conditions. The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in organic synthesis.
Propriétés
Formule moléculaire |
C15H16BF3KNO4 |
|---|---|
Poids moléculaire |
381.20 g/mol |
Nom IUPAC |
potassium;trifluoro-[6-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boranuide |
InChI |
InChI=1S/C15H16BF3NO4.K/c1-15(2,3)24-14(22)20-11-7-10(13(21)23-4)6-5-9(11)8-12(20)16(17,18)19;/h5-8H,1-4H3;/q-1;+1 |
Clé InChI |
VGLOBIHKFPIIRR-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C(=O)OC)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


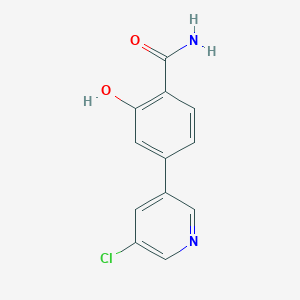

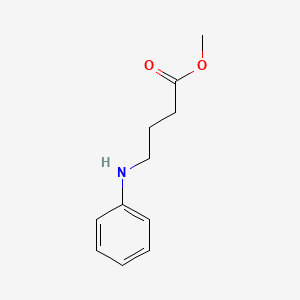
![6-Methylimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B12844279.png)
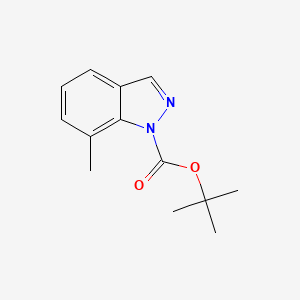

![1-(6-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-1-yl)ethanone](/img/structure/B12844300.png)
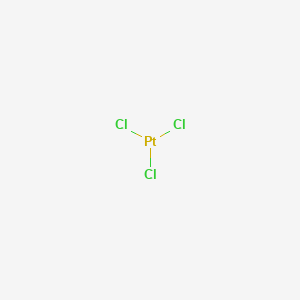

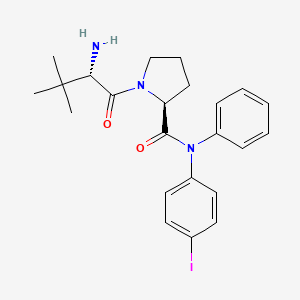
![Ethyl 2-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazole-5-carboxylate](/img/structure/B12844336.png)



